molecular formula C7H12O2 B12080172 (R,E)-2-methylhex-4-enoic acid

(R,E)-2-methylhex-4-enoic acid

Cat. No.: B12080172
M. Wt: 128.17 g/mol
InChI Key: HFAXNGJLZXRBRG-FCJGRKLLSA-N
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Description

(R,E)-2-methylhex-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-2-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent, which is then reacted with an appropriate aldehyde or ketone to form the desired product. Another method involves the hydrolysis of esters or nitriles under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of functional groups to alkenes. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(R,E)-2-methylhex-4-enoic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The alkene group can undergo electrophilic addition reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic addition reactions often use halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated alkanes or alkenes.

Scientific Research Applications

(R,E)-2-methylhex-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (R,E)-2-methylhex-4-enoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylhexanoic acid: Lacks the alkene group, making it less reactive in certain types of reactions.

    Hex-4-enoic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

    2-methylpent-4-enoic acid: Similar but with a shorter carbon chain, influencing its physical and chemical properties.

Uniqueness

(R,E)-2-methylhex-4-enoic acid is unique due to the presence of both an alkene and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E,2R)-2-methylhex-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+/t6-/m1/s1

InChI Key

HFAXNGJLZXRBRG-FCJGRKLLSA-N

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)O

Canonical SMILES

CC=CCC(C)C(=O)O

Origin of Product

United States

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